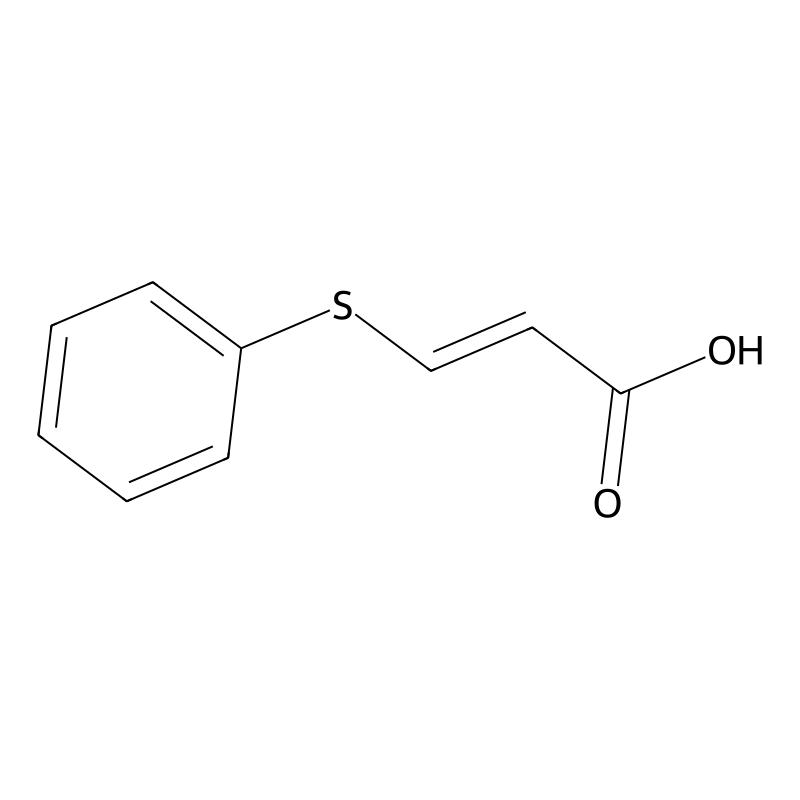

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid, also known as phenylthioacrylic acid, is an organic compound characterized by a prop-2-enoic acid backbone substituted with a phenylsulfanyl group. This compound features a double bond between the second and third carbon atoms, contributing to its reactivity and potential biological activity. The presence of the phenylsulfanyl group enhances its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

There is no current information available on the specific mechanism of action for (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. Cinnamic acids, in general, can exhibit various mechanisms depending on their application. Some potential mechanisms include:

- Antimicrobial activity: Cinnamic acids may disrupt bacterial cell membranes or inhibit essential enzymes [].

- Antioxidant activity: Cinnamic acids can scavenge free radicals, protecting cells from oxidative damage [].

- Anticancer activity: Cinnamic acids might target various signaling pathways involved in cancer cell growth and proliferation [].

- Skin and eye irritation: Cinnamic acids can irritate the skin and eyes upon contact.

- Respiratory irritation: Inhalation of cinnamic acid dust or vapors may irritate the respiratory tract.

Enzyme Inhibition

One area of research explores the potential of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid as an enzyme inhibitor. Studies suggest it might inhibit specific enzymes involved in various biological processes, such as fatty acid metabolism and cell proliferation. However, further research is needed to understand its specific inhibitory mechanisms and potential therapeutic implications [].

Protein-Ligand Interaction Studies

This molecule has been used in protein-ligand interaction studies to understand how small molecules bind to specific proteins. By studying the binding interactions between (2E)-3-(Phenylsulfanyl)prop-2-enoic acid and different proteins, researchers can gain insights into protein function and potentially develop new drugs that target specific protein pathways [].

Material Science Applications

Recent research suggests potential applications of (2E)-3-(Phenylsulfanyl)prop-2-enoic acid in material science. Studies have explored its use in the development of organic semiconductors and photovoltaic materials, with promising results for future applications in solar energy and electronics [].

- Esterification: (2E)-3-(Phenylsulfanyl)prop-2-enoic acid can react with alcohols to form esters, which are important in organic synthesis.

- Nucleophilic Addition: The double bond in the compound can undergo nucleophilic addition reactions, particularly with nucleophiles like amines or thiols, leading to the formation of new compounds.

- Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions, altering the compound's reactivity and biological properties.

These reactions are facilitated by specific catalysts or reagents, often involving enzyme-mediated processes in biological systems

Research indicates that (2E)-3-(Phenylsulfanyl)prop-2-enoic acid exhibits various biological activities:

Several methods have been developed for synthesizing (2E)-3-(Phenylsulfanyl)prop-2-enoic acid:

- Michael Addition Reaction: This method involves the reaction of phenylsulfanyl compounds with α,β-unsaturated carbonyl compounds.

- Thioester Formation: The compound can be synthesized by thioesterification of prop-2-enoic acid with phenylthiol under acidic conditions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can provide an efficient route for synthesizing this compound from various precursors.

These synthetic routes allow for the modification of the compound’s structure to enhance its biological activity or stability .

(2E)-3-(Phenylsulfanyl)prop-2-enoic acid finds applications across several domains:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in treating oxidative stress-related diseases and infections.

- Agricultural Chemistry: The compound's antimicrobial properties could be harnessed in developing new agricultural fungicides or bactericides.

- Biochemical Research: It serves as a valuable tool in studying biochemical pathways involving thiols and sulfides.

Interaction studies have focused on understanding how (2E)-3-(Phenylsulfanyl)prop-2-enoic acid interacts with biological macromolecules:

- Protein Binding: Studies using computational methods have predicted potential binding sites on proteins, indicating its role as a ligand for specific receptors.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Similar Compounds

Several compounds share structural similarities with (2E)-3-(Phenylsulfanyl)prop-2-enoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Methylthio)prop-2-enoic acid | Contains a methylthio group | Exhibits different solubility and reactivity patterns |

| 3-(Benzylthio)prop-2-enoic acid | Substituted with a benzylthio group | Potentially greater lipophilicity |

| 3-(Chlorophenylthio)prop-2-enoic acid | Contains a chlorophenylthio group | Enhanced antimicrobial activity due to halogen effects |

The unique phenylsulfanyl substitution in (2E)-3-(Phenylsulfanyl)prop-2-enoic acid contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

The compound emerged as a subject of systematic study in the late 20th century, coinciding with advancements in sulfur-containing organic synthesis. Early reports from the 1980s documented its formation via thiol-Michael addition reactions, where phenylthiol reacts with acetylenedicarboxylic acid derivatives. A significant breakthrough occurred in 2013 with the development of palladium-catalyzed three-component reactions using aryl halides, sodium sulfide, and propiolic acid, enabling stereoselective synthesis of (Z)-isomers. Catalyst-free methods were later reported in 2018, utilizing aryl alkynoates and thiols in ethanol at room temperature.

Chemical Nomenclature and Structural Classification

IUPAC Name: (2E)-3-(Phenylsulfanyl)prop-2-enoic acid

Molecular Formula: C₉H₈O₂S

Structural Features:

- α,β-Unsaturated carboxylic acid backbone (prop-2-enoic acid)

- Phenylsulfanyl group (-S-C₆H₅) at the β-carbon

- Trans (E) configuration across the C2-C3 double bond

The planar geometry of the conjugated system facilitates π-π stacking interactions and electron delocalization, critical for its reactivity. The sulfur atom’s lone pairs contribute to nucleophilic character, while the carboxylic acid group enables hydrogen bonding and salt formation.

Scientific Significance in Organic and Bioorganic Chemistry

This compound serves as a multifunctional synthon due to three reactive sites:

- Carboxylic acid: Forms salts, esters, and amides.

- α,β-Unsaturated system: Undergoes Michael additions and cycloadditions.

- Phenylsulfanyl group: Participates in cross-coupling and oxidation reactions.

In bioorganic contexts, it inhibits enzymes like fatty acid amide hydrolase (FAAH) and interacts with protein active sites through sulfur-mediated hydrogen bonding. Its structural analogs show promise as antibacterial agents by disrupting microbial cell membranes.

Contemporary Applications Overview

Michael addition represents one of the most versatile and widely employed synthetic methodologies for the preparation of (2E)-3-(phenylsulfanyl)prop-2-enoic acid. This approach involves the nucleophilic addition of phenylsulfanyl anions to activated α,β-unsaturated carboxylic acid derivatives [1] [2] [3].

The mechanism proceeds through the formation of a stabilized carbanion intermediate when phenylsulfanyl compounds react with electron-deficient alkenes. The reaction typically requires basic conditions, with potassium carbonate or sodium hydroxide serving as effective bases [1]. Temperature control is crucial, with optimal conditions ranging from room temperature to 80°C depending on the specific substrates employed.

Recent advances in this methodology have demonstrated that the stereoselectivity of Michael addition can be significantly enhanced through the use of chiral catalysts. Studies have shown that cinchona alkaloid-based bifunctional catalysts provide excellent diastereoselectivity, with diastereomeric ratios exceeding 20:1 in favorable cases [1]. The reaction tolerates various functional groups, including esters, nitriles, and carbonyl compounds, making it suitable for complex synthetic applications.

The synthetic utility of Michael addition extends beyond simple phenylsulfanyl incorporation. The methodology has been successfully applied to the preparation of structurally diverse compounds, including α-amino acid derivatives and heterocyclic systems [2]. Yields typically range from 70-95%, with reaction times varying from 2-24 hours depending on the substrate reactivity and reaction conditions.

Catalytic Synthetic Approaches

Homogeneous Catalytic Systems

Homogeneous catalysis offers precise control over reaction conditions and stereochemistry in the synthesis of (2E)-3-(phenylsulfanyl)prop-2-enoic acid. Transition metal complexes, particularly those based on palladium, rhodium, and copper, have demonstrated exceptional efficacy in these transformations [4] [5].

Palladium-catalyzed cross-coupling reactions provide a powerful method for carbon-sulfur bond formation. The use of palladium complexes with appropriate ligands enables the coupling of aryl halides with sulfur nucleophiles under mild conditions [4]. These reactions typically proceed at temperatures between 25-100°C with excellent functional group tolerance.

Recent developments in homogeneous catalysis have focused on the development of single-atom catalysts (SACs) that combine the advantages of homogeneous and heterogeneous systems [6]. These catalysts exhibit exceptional activity and selectivity while maintaining the ease of separation associated with heterogeneous systems. The electronic and geometric structures of SACs can be precisely tuned to optimize catalytic performance for specific transformations.

Copper-based homogeneous catalysts have shown particular promise for the synthesis of phenylsulfanyl compounds. These systems operate through oxidative addition, transmetalation, and reductive elimination mechanisms, providing high selectivity for the desired products [4]. The use of appropriate ligands allows for fine-tuning of the catalyst properties to achieve optimal performance.

Heterogeneous Catalytic Methodologies

Heterogeneous catalysis provides significant advantages for large-scale synthesis, including ease of catalyst recovery, enhanced thermal stability, and reduced environmental impact [7] [8]. The development of supported metal catalysts has revolutionized the field of phenylsulfanyl compound synthesis.

Palladium-supported catalysts on various supports, including silica, alumina, and carbon, have demonstrated excellent activity for carbon-sulfur bond formation reactions [7]. The choice of support material significantly influences catalyst performance, with Fe₃O₄@SiO₂ systems showing particularly promising results. These magnetic supports facilitate easy catalyst recovery and recycling, addressing sustainability concerns in chemical synthesis.

Copper-based heterogeneous catalysts supported on molecular sieves have shown exceptional performance in phenylsulfanyl compound synthesis [8]. The use of Cu²⁺/4A catalysts enables efficient addition reactions with high regioselectivity, providing excellent yields of the desired products. These systems can be reused multiple times without significant loss of activity, making them economically attractive for industrial applications.

The development of heterogeneous catalysts with tailored active sites has enabled the synthesis of complex phenylsulfanyl compounds with precise control over stereochemistry [8]. The use of chiral supports and ligands allows for the preparation of enantiomerically pure products, which is crucial for pharmaceutical applications.

Biocatalytic Transformations

Biocatalysis represents an emerging and environmentally sustainable approach to the synthesis of (2E)-3-(phenylsulfanyl)prop-2-enoic acid and related compounds [9] [10] [11]. Enzymatic methods offer exceptional selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

Recent advances in enzyme engineering have expanded the substrate scope of biocatalytic transformations to include phenylsulfanyl compounds [9]. The use of directed evolution techniques has enabled the development of enzymes with enhanced activity and selectivity for these transformations. Ketoreductases (KREDs) and amine transaminases have shown particular promise for the synthesis of chiral phenylsulfanyl derivatives.

The integration of biocatalytic steps with traditional chemical synthesis has led to the development of efficient cascade reactions [11]. These multi-step processes can achieve high overall yields while maintaining excellent stereochemical control. The use of cofactor recycling systems ensures economic viability of these processes, making them attractive for industrial applications.

Enzymatic methods have also been successfully applied to the late-stage functionalization of complex molecules, enabling the preparation of phenylsulfanyl derivatives that would be difficult to access through conventional synthetic methods [11]. The mild reaction conditions and high selectivity of enzymatic transformations make them particularly suitable for the modification of sensitive substrates.

Green Chemistry Synthetic Protocols

The implementation of green chemistry principles in the synthesis of (2E)-3-(phenylsulfanyl)prop-2-enoic acid has led to the development of more sustainable and environmentally friendly synthetic methodologies [12] [13] [14]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating the use of hazardous reagents and solvents.

Solvent-free synthesis has emerged as a particularly attractive approach for the preparation of phenylsulfanyl compounds [13]. The use of mechanochemical methods, including ball milling and grinding, enables efficient carbon-sulfur bond formation without the need for organic solvents. These methods typically provide excellent yields and reduced reaction times compared to traditional solution-phase reactions.

Microwave-assisted synthesis has proven highly effective for the preparation of phenylsulfanyl compounds under green conditions [15]. The use of microwave irradiation enables rapid heating and precise temperature control, leading to improved reaction rates and yields. These methods are particularly advantageous for reactions that require elevated temperatures, as they can significantly reduce reaction times and energy consumption.

The development of ionic liquids as green solvents has opened new possibilities for phenylsulfanyl compound synthesis [16]. These solvents offer excellent thermal stability, low volatility, and tunable properties, making them ideal for sustainable synthesis. The use of ionic liquids as both solvents and catalysts has led to the development of highly efficient one-pot synthetic procedures.

Electrochemical methods represent another important class of green synthetic approaches [17] [18]. These methods use electrons as clean reagents, eliminating the need for stoichiometric oxidants and reducing waste generation. Electrochemical synthesis can be readily scaled up for industrial applications and offers excellent control over reaction selectivity.

Industrial Scale Production Strategies

The development of efficient industrial-scale production methods for (2E)-3-(phenylsulfanyl)prop-2-enoic acid requires careful consideration of cost, scalability, and environmental impact [19] [20] [21]. Several key strategies have been developed to address these challenges.

Continuous flow chemistry has emerged as a preferred approach for large-scale synthesis [22]. Flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and reduced waste generation. The use of continuous flow systems enables precise control over reaction parameters and facilitates the implementation of multi-step synthetic sequences.

The optimization of reaction conditions for industrial production focuses on maximizing yield while minimizing the use of expensive reagents and solvents [20]. This often involves the development of efficient catalytic systems that can operate under mild conditions with high turnover numbers. The use of heterogeneous catalysts is particularly attractive for industrial applications due to their ease of separation and recycling.

Process intensification techniques, including the use of microreactors and high-throughput screening, have accelerated the development of industrial-scale synthesis methods [21]. These approaches enable the rapid optimization of reaction conditions and the identification of optimal catalytic systems. The integration of process analytical technology (PAT) allows for real-time monitoring and control of industrial processes.

The development of green industrial processes has become increasingly important due to environmental regulations and sustainability concerns [21]. This includes the implementation of atom-economical reactions, the use of renewable feedstocks, and the development of closed-loop processes that minimize waste generation. The adoption of life cycle assessment (LCA) methodologies helps to evaluate the environmental impact of different synthetic approaches.

Stereoselective Synthesis and Control

The stereoselective synthesis of (2E)-3-(phenylsulfanyl)prop-2-enoic acid represents a crucial aspect of its preparation, particularly for applications requiring specific stereochemical configurations [23] [24] [25]. The development of methods for controlling stereochemistry has been a major focus of synthetic chemistry research.

Asymmetric catalysis provides the most powerful approach for achieving high stereoselectivity in phenylsulfanyl compound synthesis [23]. The use of chiral catalysts, including transition metal complexes with chiral ligands, enables the preparation of enantiomerically pure products. Recent advances in catalyst design have led to the development of highly effective systems that can achieve excellent enantioselectivity (>95% ee) under mild conditions.

The stereochemical outcome of reactions can be controlled through various strategies, including the use of chiral auxiliaries, asymmetric induction, and kinetic resolution [24]. Chiral auxiliaries provide a temporary source of chirality that can be removed after the desired transformation. This approach is particularly effective for the synthesis of complex phenylsulfanyl compounds where high stereochemical control is required.

The development of stereoselective Michael addition reactions has been particularly successful for phenylsulfanyl compound synthesis [25]. The use of chiral bases and nucleophiles enables the preparation of products with defined stereochemistry. The stereoselectivity of these reactions can be further enhanced through the use of appropriate reaction conditions and additives.

Recent advances in organocatalysis have opened new possibilities for stereoselective synthesis [26]. The use of small organic molecules as catalysts provides an alternative to metal-based systems and offers advantages in terms of cost, toxicity, and environmental impact. These catalysts can achieve excellent stereoselectivity while operating under mild conditions.

Purification Techniques and Quality Assessment

The purification of (2E)-3-(phenylsulfanyl)prop-2-enoic acid requires careful selection of appropriate techniques to achieve the desired purity and quality specifications [27] [28] [29]. The choice of purification method depends on the specific impurities present, the scale of production, and the intended application.

Recrystallization remains one of the most widely used purification techniques for phenylsulfanyl compounds [30]. The selection of appropriate solvent systems is crucial for achieving high purity and good recovery yields. Common solvent systems include ethanol/water mixtures, which provide excellent selectivity for the desired product while removing impurities with different solubility profiles.

Column chromatography provides high-resolution separation capabilities and is particularly useful for removing closely related impurities [28]. The use of appropriate stationary phases and mobile phase compositions enables the separation of stereoisomers and structural analogs. Automated chromatography systems have made this technique more practical for larger-scale purifications.

Solid-phase extraction (SPE) methods offer advantages in terms of speed and efficiency [31] [28]. These techniques use selective interactions between the target compound and the stationary phase to achieve purification. The development of specialized SPE materials has improved the selectivity and capacity of these methods.

Quality assessment of purified products involves comprehensive analytical characterization using multiple techniques [32]. High-performance liquid chromatography (HPLC) is the primary method for determining purity, with specifications typically requiring >98% purity for pharmaceutical applications. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, while mass spectrometry confirms molecular weight and fragmentation patterns.

The analytical methods used for quality assessment must be validated to ensure accuracy and reproducibility [32]. This includes the determination of method precision, accuracy, linearity, and robustness. The use of reference standards and inter-laboratory comparisons helps to ensure the reliability of analytical results.

Advanced analytical techniques, including two-dimensional NMR spectroscopy and high-resolution mass spectrometry, provide additional structural information that can be crucial for confirming the identity and purity of complex phenylsulfanyl compounds [32]. These methods are particularly important for detecting trace impurities that may not be readily apparent using conventional analytical techniques.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

(E)-3-phenylsulfanylprop-2-enoic acid